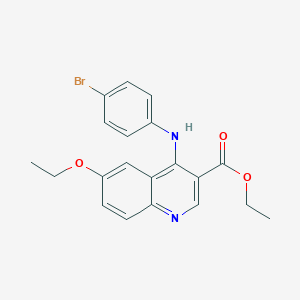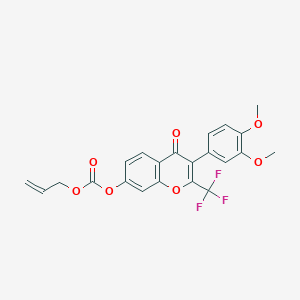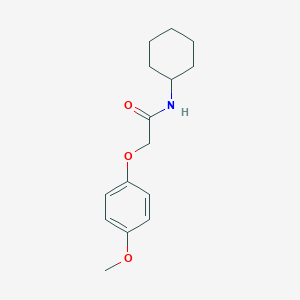
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide, also known as CR4056, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called N-acyl amino acids and has been shown to have anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. Additionally, it has been shown to activate the PPAR-α receptor, which plays a key role in regulating inflammation and lipid metabolism.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and activate the PPAR-α receptor. Additionally, it has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is its potent anti-inflammatory and analgesic effects, which make it a promising therapeutic candidate for various inflammatory and pain-related conditions. Additionally, it has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide. One area of research could be to further elucidate the mechanism of action of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide, particularly with regard to its effects on the PPAR-α receptor. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide in various inflammatory and pain-related conditions, as well as its potential use in the treatment of neurodegenerative diseases. Finally, future studies could focus on developing more efficient and effective methods for administering N-cyclohexyl-2-(4-methoxyphenoxy)acetamide in experimental settings.
Conclusion:
In conclusion, N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is a novel compound with potent anti-inflammatory and analgesic effects. It has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions, as well as its potential use in the treatment of neurodegenerative diseases. While there are limitations to its use in experimental settings, the future directions for research on N-cyclohexyl-2-(4-methoxyphenoxy)acetamide are promising and could lead to the development of new and effective treatments for a variety of conditions.
Synthesemethoden
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is synthesized by a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 4-methoxyphenyl chloroacetate, which is then reacted with cyclohexylamine to form N-cyclohexyl-4-methoxyphenylacetamide. Finally, the amide is hydrolyzed with sodium hydroxide to yield N-cyclohexyl-2-(4-methoxyphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions. It has been shown to have anti-inflammatory and analgesic effects in animal models of acute and chronic pain, neuropathic pain, and inflammatory pain. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-18-13-7-9-14(10-8-13)19-11-15(17)16-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,16,17) |
InChI-Schlüssel |
GZKLUKUETHRDPB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)


![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)

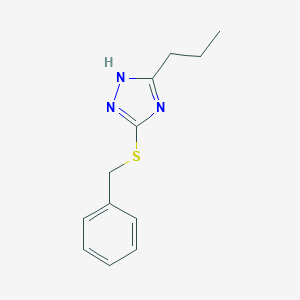
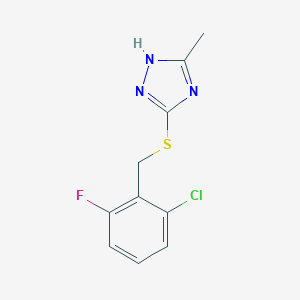
![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)
![methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)
![2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)
